n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves multiple steps. One common synthetic route starts with the reaction of a suitable precursor with dimethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, although it is not yet approved for medical use.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound has a similar spiro structure but different substituents, leading to distinct chemical properties and applications.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds have aryl groups attached to the spiro structure, which can significantly alter their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific molecular structure and the presence of dimethylamine, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
InChI |
InChI=1S/C10H17N3O2/c1-13(2)9(14)8-6-10(15-12-8)4-3-5-11-7-10/h11H,3-7H2,1-2H3 |
InChI Key |
AAEHCBJVPOIWNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NOC2(C1)CCCNC2 |
Origin of Product |
United States |
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